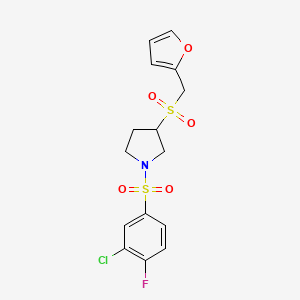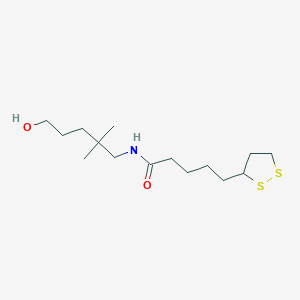![molecular formula C15H13ClF3N5O2 B2912694 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine CAS No. 338979-24-1](/img/structure/B2912694.png)
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine is a synthetic compound characterized by the presence of both chloro and nitro substituents on pyridine rings. It is used in various scientific and industrial fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine involves several steps:
Synthesis of 3-chloro-5-(trifluoromethyl)-2-pyridine: : This starting material can be synthesized from commercially available 3-chloropyridine via trifluoromethylation.
Synthesis of 3-nitro-2-pyridine: : 2-pyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Formation of piperazine intermediate: : Reacting the two pyridine derivatives with piperazine in a suitable solvent like ethanol or acetonitrile under reflux conditions forms the target compound.
Industrial Production Methods
For industrial-scale production, optimized methods involve:
Flow chemistry: : Ensuring continuous production with better control over reaction parameters.
Catalysts and reaction facilitators: : Use of catalysts like palladium can enhance yields and reduce reaction times.
Purification: : Crystallization or chromatographic techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine undergoes various reactions, including:
Oxidation: : Typically converting nitro groups to amines.
Reduction: : Nitro groups can be reduced to corresponding amines using reducing agents like hydrogen gas over palladium.
Substitution: : Chlorine atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or peracids.
Reduction: : Hydrogen gas with palladium on carbon, or tin chloride.
Substitution: : Base catalysts such as potassium carbonate with nucleophiles in polar aprotic solvents.
Major Products
Oxidation: : Formation of nitrile and carboxylic acid derivatives.
Reduction: : Production of amino derivatives.
Substitution: : Varied substituted derivatives depending on the nucleophiles used.
Applications De Recherche Scientifique
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine is widely used in:
Chemistry: : As an intermediate in organic synthesis and a building block for complex molecules.
Biology: : To study interactions with biological macromolecules.
Industry: : Used in the manufacture of agrochemicals and dyes.
Mécanisme D'action
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine exerts its effects through several mechanisms:
Molecular targets: : Binds to specific proteins or enzymes, altering their activity.
Pathways involved: : Can inhibit or activate biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Unique Aspects
The combination of chloro, trifluoromethyl, and nitro groups provides unique reactivity and properties.
High stability due to the electron-withdrawing effects of trifluoromethyl and nitro groups.
Similar Compounds
1-(2-Pyridinyl)piperazine: : Lacks the chloro and trifluoromethyl substituents.
4-(3-Nitro-2-pyridinyl)piperazine: : Does not have the chloro and trifluoromethyl groups.
3-Chloro-5-(trifluoromethyl)pyridine: : Lacks the piperazine and nitro functionalities.
Propriétés
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-nitropyridin-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N5O2/c16-11-8-10(15(17,18)19)9-21-13(11)22-4-6-23(7-5-22)14-12(24(25)26)2-1-3-20-14/h1-3,8-9H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKCASJJWCNADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2912612.png)

![4-fluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2912616.png)
![N-(2,4-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide](/img/structure/B2912620.png)
![3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)


![5-Chloro-8-iodoimidazo[1,2-c]pyrimidine](/img/structure/B2912624.png)

![2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2912627.png)


![3-(6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylcyclohexyl)propanamide](/img/structure/B2912634.png)
